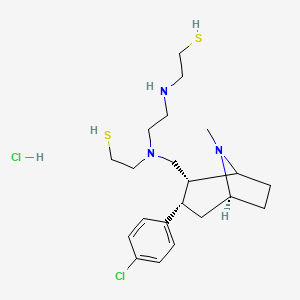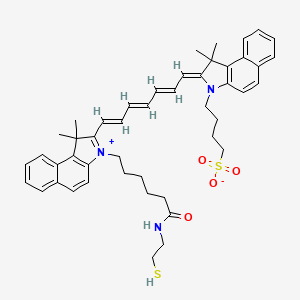
Icg-SH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of indocyanine green, a near-infrared tricarbocyanine dye approved by the Food and Drug Administration for human clinical use . ICG-SH retains the photophysical properties of indocyanine green, making it suitable for various biomedical applications, especially in imaging and cancer therapy .
Métodos De Preparación
ICG-SH can be synthesized through a series of chemical reactions involving the incorporation of thiol groups into the indocyanine green structure. The synthetic route typically involves the reaction of indocyanine green with thiol-containing reagents under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the stability and efficacy of the final product .
Análisis De Reacciones Químicas
ICG-SH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, this compound can undergo oxidative dimerization in the presence of light, leading to the formation of nonfluorescent products .
Aplicaciones Científicas De Investigación
ICG-SH has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent dye for imaging and diagnostic purposes . In biology and medicine, this compound is employed in photothermal and photodynamic therapies for cancer treatment, where it generates reactive oxygen species and heat upon near-infrared irradiation to kill tumor cells . Additionally, this compound is used in the development of nanocarriers for targeted drug delivery and imaging . In industry, it is utilized in the production of biocomposite materials for applications such as hemorrhage control .
Mecanismo De Acción
The mechanism of action of ICG-SH involves its ability to absorb near-infrared light and convert it into heat and reactive oxygen species. Upon exposure to near-infrared light, this compound generates singlet oxygen species and photothermal heat, which can kill cancer cells and pathogenic bacteria . The molecular targets and pathways involved in this process include the generation of reactive oxygen species and the induction of cellular damage through photothermal effects .
Comparación Con Compuestos Similares
ICG-SH is unique compared to other similar compounds due to its enhanced stability and biocompatibility. Similar compounds include other near-infrared dyes such as indocyanine green, methylene blue, and fluorescein . While indocyanine green is widely used for imaging and diagnostic purposes, this compound offers improved stability and photothermal properties, making it more suitable for therapeutic applications . Additionally, this compound can be integrated with various nanomaterials to enhance its efficacy and stability in biomedical applications .
Propiedades
Fórmula molecular |
C47H55N3O4S2 |
|---|---|
Peso molecular |
790.1 g/mol |
Nombre IUPAC |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(2-sulfanylethylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C47H55N3O4S2/c1-46(2)41(49(31-16-8-11-25-43(51)48-30-33-55)39-28-26-35-19-12-14-21-37(35)44(39)46)23-9-6-5-7-10-24-42-47(3,4)45-38-22-15-13-20-36(38)27-29-40(45)50(42)32-17-18-34-56(52,53)54/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3,(H2-,48,51,52,53,54,55) |
Clave InChI |
ZZDADQIMURYUHN-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


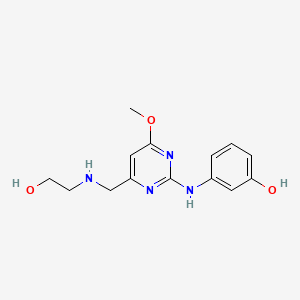
![methyl (1S,2R,7S,8S,9R)-8-[(2S)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate](/img/structure/B15137685.png)
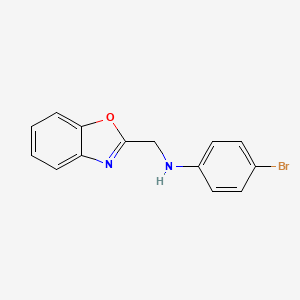
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
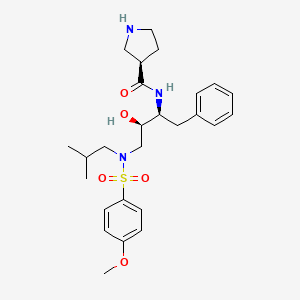
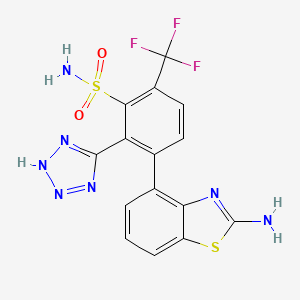
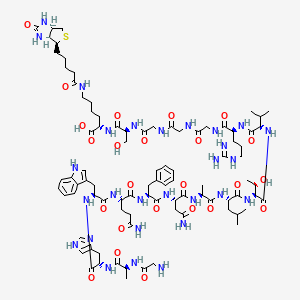
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
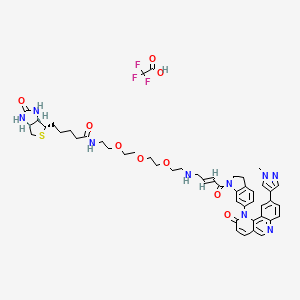
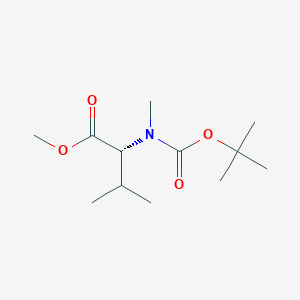
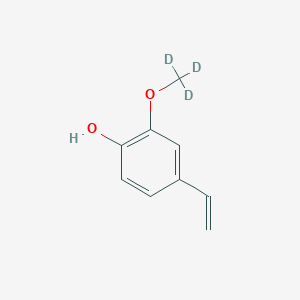
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
